N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of 4-aminophenol with 2,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-aminophenol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,5-dimethylphenoxyacetyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-phenoxyacetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy group.
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)propionamide: Contains a propionamide backbone instead of an acetamide, which may influence its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both aminophenyl and dimethylphenoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-4-12(2)15(9-11)20-10-16(19)18-14-7-5-13(17)6-8-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNTXIXJYNYXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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